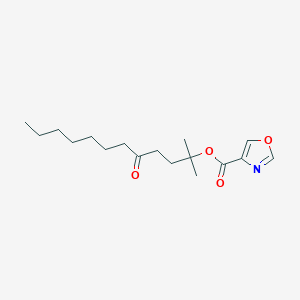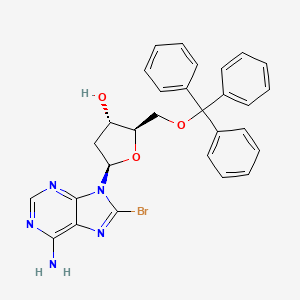
8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base, specifically a brominated adenine derivative, attached to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps:
Bromination of Adenine: Adenine is brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dimethylformamide (DMF).
Glycosylation: The brominated adenine is then glycosylated with a protected sugar derivative, such as a trityl-protected tetrahydrofuran, under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of the trityl protecting group using an acid like trifluoroacetic acid (TFA) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dehalogenated or reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in targeting viral polymerases and cancer cell proliferation.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The bromine atom enhances its binding affinity to certain enzymes, such as viral polymerases, leading to the inhibition of viral replication. Additionally, its interaction with cellular enzymes can induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Lacks the bromine atom, resulting in different biological activity.
(2R,3S,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of bromine, affecting its reactivity and binding properties.
Uniqueness
The presence of the bromine atom in (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol enhances its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication and inducing apoptosis in cancer cells compared to its analogs.
属性
CAS 编号 |
18384-58-2 |
|---|---|
分子式 |
C29H26BrN5O3 |
分子量 |
572.5 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C29H26BrN5O3/c30-28-34-25-26(31)32-18-33-27(25)35(28)24-16-22(36)23(38-24)17-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22-24,36H,16-17H2,(H2,31,32,33)/t22-,23+,24+/m0/s1 |
InChI 键 |
AOHQEZSNRSFXPM-RBZQAINGSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
规范 SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


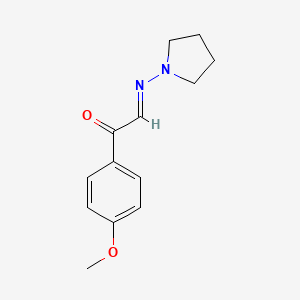
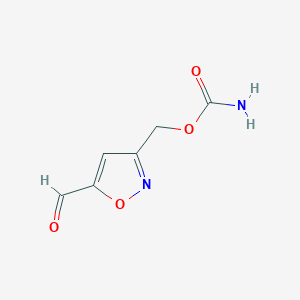
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
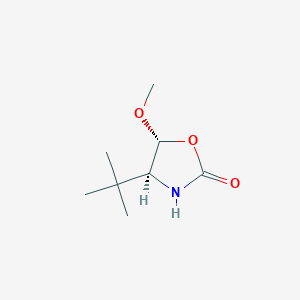
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
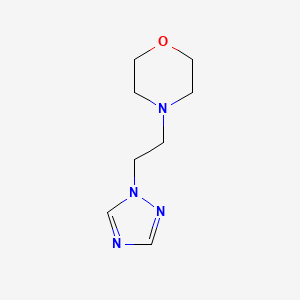
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
